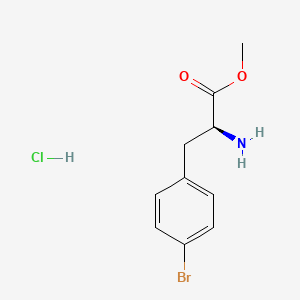
(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNO2 and its molecular weight is 294.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride, also known by its CAS number 39773-47-2, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₉H₁₀BrNO₂
- Molecular Weight : 244.09 g/mol
- Solubility : Very soluble in water (21.8 mg/ml) .
- Log P (octanol-water partition coefficient) : Ranges from -0.71 to 1.82, indicating moderate lipophilicity .
This compound exhibits several mechanisms that contribute to its biological activity:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show broad-spectrum antimicrobial properties. For instance, modifications to the phenyl ring can enhance or diminish activity against Gram-positive bacteria . The presence of bromine in the para position may influence the compound's interaction with microbial targets.
- Anticancer Potential : Research indicates that derivatives of this compound can significantly reduce cell viability in cancer cell lines such as Caco-2 and A549. For example, certain structural modifications led to enhanced anticancer activity against these cell lines, demonstrating the compound's potential as an anticancer agent .
Antimicrobial Activity
A comparative analysis of related compounds reveals that this compound may exhibit significant antimicrobial activity:
| Compound | MIC against S. aureus | MIC against E. faecium |
|---|---|---|
| Compound A | 1 µg/mL | 2 µg/mL |
| (S)-Methyl 2-amino-3-(4-bromophenyl)propanoate | TBD | TBD |
The exact Minimum Inhibitory Concentration (MIC) values for this specific compound have yet to be fully established but are anticipated to be competitive based on structural analogs .
Anticancer Activity
In vitro studies have demonstrated that structural variations can significantly impact the anticancer efficacy of related compounds:
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Compound B | Caco-2 | 39.8% |
| (S)-Methyl 2-amino-3-(4-bromophenyl)propanoate | TBD | TBD |
These findings suggest that further investigation into this compound could yield promising results in cancer therapeutics .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A recent study evaluated various halogenated phenyl derivatives for their antimicrobial efficacy against drug-resistant strains. The introduction of bromine at specific positions was found to enhance the overall antimicrobial activity, indicating a potential pathway for developing new antibiotics .
- Anticancer Research : Another study focused on the anticancer properties of structurally similar compounds, revealing that modifications to the phenyl ring could lead to significant reductions in cell viability in both Caco-2 and A549 cell lines. This suggests a structure-activity relationship that could be exploited for therapeutic development .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYQWPUGHHRKME-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














